molecular formula C15H10Cl3NO B2730140 (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide CAS No. 301194-03-6

(2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide

Cat. No.: B2730140
CAS No.: 301194-03-6
M. Wt: 326.6
InChI Key: KYAPQLSNXCVKLK-ZZXKWVIFSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorinated phenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: 4-chlorobenzaldehyde and 3,5-dichloroaniline.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 3,5-dichloroaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Intermediate: The resulting intermediate is then subjected to an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of anti-inflammatory or anticancer agents.

    Materials Science: Utilized in the synthesis of polymers with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully elucidate its mechanism.

Comparison with Similar Compounds

  • (2E)-3-(4-bromophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(3,5-dichlorophenyl)prop-2-enamide

Comparison:

  • Uniqueness: The presence of the 4-chlorophenyl group in (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide imparts distinct electronic and steric properties compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups).
  • Reactivity: The chlorinated phenyl groups may exhibit different reactivity patterns in substitution reactions compared to other halogenated or alkylated derivatives.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO/c16-11-4-1-10(2-5-11)3-6-15(20)19-14-8-12(17)7-13(18)9-14/h1-9H,(H,19,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAPQLSNXCVKLK-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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